5-HT6 Receptor Antagonism Profile
This compound has a defined biological fingerprint as a 5-HT6 receptor antagonist, providing a clear hypothesis-driven application not shared by its closest analogs. ChEMBL data confirms its antagonist activity at the human recombinant 5-HT6 receptor, assessed via inhibition of 5-HT-stimulated cAMP accumulation in CHO cells [1]. In contrast, the closely related 5-amino analog is broadly characterized as a 'versatile small molecule scaffold' without this specific receptor engagement annotation, implying a different biological profile . This distinction is crucial: a researcher targeting the 5-HT6 pathway with a fragment- or lead-based approach must select the 5-oxo derivative to ensure on-target activity.
| Evidence Dimension | Target engagement profile (5-HT6 receptor antagonism) |
|---|---|
| Target Compound Data | Confirmation of antagonist activity at human recombinant 5-HT6 receptor (functional cAMP assay in CHO cells) [1]. |
| Comparator Or Baseline | The closest structural analog, 5-amino-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile, is described as a 'versatile scaffold' with no published 5-HT6 activity annotations . |
| Quantified Difference | Not available; differentiation is qualitative based on the presence or absence of a documented biological function. |
| Conditions | Human recombinant 5-HT6 receptor in CHO cells; luciferase reporter gene assay measuring cAMP inhibition (4 hrs incubation). |
Why This Matters
This documented biological activity provides a clear selection criterion for 5-HT6 receptor-focused projects, avoiding the risk and cost of assaying an undefined analog.
- [1] ChEMBL Database. CHEMBL2166666. Antagonist activity at human recombinant 5-HT6 receptor expressed in CHO cells assessed as inhibition of 5-HT-stimulated cAMP accumulation after 4 hrs by luciferase reporter gene assay. Available at: https://www.ebi.ac.uk/chembl/. View Source
